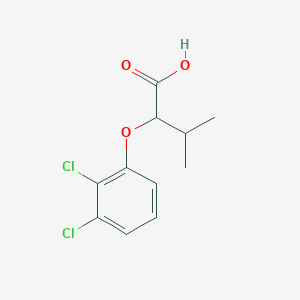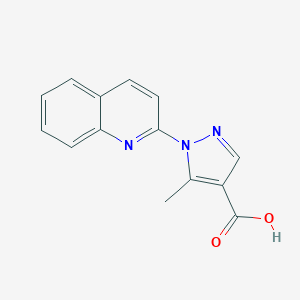![molecular formula C20H19N5O3S B254341 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide, also known as DIMATE, is a small molecule inhibitor that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in inhibiting the activity of certain enzymes and signaling pathways, leading to potential therapeutic applications in various diseases.
作用机制
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide works by inhibiting the activity of certain enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These pathways play important roles in cell growth, inflammation, and immune response, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide can inhibit the activity of certain enzymes and signaling pathways, leading to a decrease in cell growth and inflammation. Additionally, 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications in certain diseases.
实验室实验的优点和局限性
One advantage of using 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
未来方向
For research on 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide include further studies on its potential therapeutic applications in various diseases, as well as the development of more specific and potent inhibitors. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide will be important for understanding its potential clinical applications.
合成方法
The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide involves several steps, including the condensation of 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylic acid with ethyl 2-oxo-3-indoleacetate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent deprotection to yield the final product.
科学研究应用
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide can inhibit the activity of certain enzymes and signaling pathways, leading to potential therapeutic applications in these diseases.
属性
产品名称 |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide |
|---|---|
分子式 |
C20H19N5O3S |
分子量 |
409.5 g/mol |
IUPAC 名称 |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide |
InChI |
InChI=1S/C20H19N5O3S/c1-4-25-14-8-6-5-7-13(14)17(20(25)28)23-22-15(26)9-24-10-21-18-16(19(24)27)11(2)12(3)29-18/h5-8,10H,4,9H2,1-3H3,(H,22,26)/b23-17- |
InChI 键 |
HAIIEQRHVRGWMG-QJOMJCCJSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2/C(=N/NC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)/C1=O |
SMILES |
CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)C1=O |
规范 SMILES |
CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)

![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)





![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)

